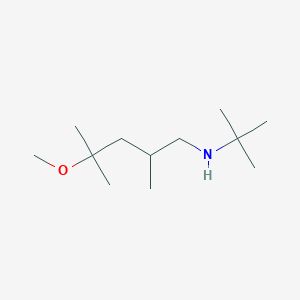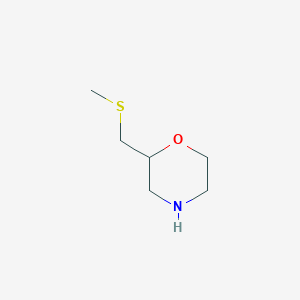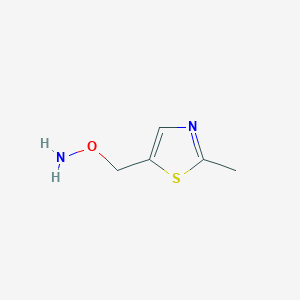
3-(3-Ethyloxetan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethyloxetan-3-yl)propanoic acid is a unique chemical compound characterized by its oxetane ring structure. This compound has a molecular weight of 158.2 g/mol and is known for its versatility in various chemical applications . The presence of the oxetane ring imparts distinct chemical properties, making it a valuable asset in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyloxetan-3-yl)propanoic acid typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with propanoic acid under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using distillation and recrystallization techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Ethyloxetan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed under basic conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Reduced oxetane compounds with altered ring structures.
Substitution: Substituted oxetane compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethyloxetan-3-yl)propanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Ethyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxetane ring structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially modulating biochemical pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid: Similar structure with an additional alkyne group.
3-(3-Methyloxetan-3-yl)propanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-(3-Ethyloxetan-3-yl)propanoic acid is unique due to its specific ethyl substitution on the oxetane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes .
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
3-(3-ethyloxetan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
MZWNCKWQEWIIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















